2,6-Naphthalenedicarboxylic acid, dihydrazide
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Overview
Description
2,6-Naphthalenedicarboxylic acid, dihydrazide is an organic compound with the molecular formula C₁₂H₁₂N₄O₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two hydrazide groups attached to the 2 and 6 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedicarboxylic acid, dihydrazide can be synthesized through the condensation reaction of 2,6-naphthalenedicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of naphthalene-2,6-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthalenedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amine groups.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-diamine.
Scientific Research Applications
2,6-Naphthalenedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalene-2,6-dicarbohydrazide involves its interaction with specific molecular targets. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s effects on molecular pathways are still under investigation, with studies focusing on its potential to inhibit enzymes and modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: A precursor to naphthalene-2,6-dicarbohydrazide, used in similar applications.
Naphthalene-2,6-diamine: A reduction product of naphthalene-2,6-dicarbohydrazide, with distinct chemical properties.
Naphthalene-1,5-dicarbohydrazide: A structural isomer with different reactivity and applications.
Uniqueness
2,6-Naphthalenedicarboxylic acid, dihydrazide is unique due to its specific arrangement of hydrazide groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
4073-74-9 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
naphthalene-2,6-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-3-1-7-5-10(12(18)16-14)4-2-8(7)6-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
InChI Key |
GNHGCDCAOUNOCA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
Origin of Product |
United States |
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